molecular formula C10H12O3 B084342 Ethyl 3-methoxybenzoate CAS No. 10259-22-0

Ethyl 3-methoxybenzoate

Cat. No. B084342
CAS RN: 10259-22-0
M. Wt: 180.2 g/mol
InChI Key: GSQLMBQLTPEPHD-UHFFFAOYSA-N
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Patent
US07691855B2

Procedure details

3-Methoxy-benzoic acid ethyl ester is prepared from 3-methoxy-benzoic acid using a standard protocol with ethanol/H2SO4 according to L.-F. Tietze & T. Eicher, Reactions and Syntheses in the Organic Chemistry Laboratory; University Science Books, Mill Valley, Calif., 1989). Title compound: b.p. 151° C. (25 mm Hg); single peak at tR=6.51 min (System 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol H2SO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].[CH2:12](O)[CH3:13].OS(O)(=O)=O>>[CH2:12]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1
Name
ethanol H2SO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=CC=C1)OC)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.